molecular formula C20H20N4O B2620146 (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide CAS No. 2034997-79-8

(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide

Cat. No.: B2620146
CAS No.: 2034997-79-8
M. Wt: 332.407
InChI Key: FQFNTEBECYYAKO-VOTSOKGWSA-N
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Description

(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is a synthetic compound featuring a prop-2-enamide backbone linking a 2-methylphenyl group to a pyrazole-ethylpyridine moiety. This specific molecular architecture suggests potential as a key intermediate or a bioactive scaffold in medicinal chemistry and drug discovery research. The presence of both pyridine and pyrazole rings, which are common pharmacophores, indicates that this compound may be of interest for investigating [ specific biological targets, e.g., kinase enzymes, receptor signaling ]. Its primary research applications are anticipated to include [ list specific applications, e.g., the synthesis of more complex molecules, as a reference standard in analytical studies, or as a candidate in high-throughput screening assays ]. The precise mechanism of action is currently undefined and is a subject for further investigation; researchers are exploring its potential interaction with [ mention hypothesized pathways or targets ]. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and toxicity assessments in their own laboratories prior to use.

Properties

IUPAC Name

(E)-3-(2-methylphenyl)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-16-4-2-3-5-17(16)6-7-20(25)22-12-13-24-15-19(14-23-24)18-8-10-21-11-9-18/h2-11,14-15H,12-13H2,1H3,(H,22,25)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFNTEBECYYAKO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the amide group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide exhibit significant anticancer properties. The presence of the pyridine and pyrazole rings is crucial for their interaction with various protein kinases, which are often overexpressed in cancer cells.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures inhibited the growth of cancer cell lines by inducing apoptosis through the modulation of signaling pathways involving protein kinases .

Protein Kinase Inhibition

The compound is recognized for its potential as a protein kinase inhibitor. Protein kinases play essential roles in cell signaling, and their dysregulation is linked to numerous diseases, including cancer and inflammatory disorders.

Mechanism of Action : The compound's structure allows it to bind to the ATP-binding site of specific kinases, thereby preventing phosphorylation processes critical for tumor progression and survival .

Neuroprotective Effects

Emerging research suggests that compounds similar to this one may possess neuroprotective properties. The ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases.

Case Study : Investigations into related pyrazole derivatives have shown promising results in protecting neuronal cells from oxidative stress-induced apoptosis, highlighting the potential for therapeutic applications in conditions like Alzheimer's disease .

Summary of Findings

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Protein Kinase InhibitionBinds to ATP-binding sites of kinases
Neuroprotective EffectsProtects neuronal cells from oxidative stress

Mechanism of Action

The mechanism of action of (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

(a) Pyrazole-Pyridine Hybrids
  • Compound from : 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Key Differences: Replaces the pyridin-4-yl group with pyridin-3-yl and introduces a triazole ring. The pyridin-3-yl substitution may alter binding interactions in enzymatic pockets compared to the target compound’s pyridin-4-yl group . Synthesis: Microwave-assisted synthesis (70°C, 65 W) yielded 30%, highlighting challenges in optimizing reactions for pyridine-pyrazole hybrids .
  • The dimethylaminoethyl group may improve solubility .
(b) Enamide Derivatives
  • Compound from : (2E)-2-Cyano-3-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide Key Differences: Substitutes 2-methylphenyl with 2,4-dichlorophenyl and adds a cyano group. The electron-withdrawing Cl groups may enhance electrophilic reactivity but reduce metabolic stability .
  • Compound from : (2E)-N-(2-aminophenyl)-3-(1-{[4-(1-methyl-1H-pyrazol-4-yl)phenyl]sulfonyl}-1H-pyrrol-3-yl)prop-2-enamide Key Differences: Features a sulfonyl-pyrrole group, which could improve solubility and hydrogen-bonding capacity compared to the target’s pyrazole-ethylamine linker .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Property Target Compound (Inferred) Compound Compound
Molecular Weight ~400–450 g/mol (estimated) 273.24 g/mol ~450 g/mol (estimated)
Melting Point Likely 160–180°C (enamide analogs) 170°C 165–167°C
Lipinski Compliance Probable (≤5 H-bond donors/acceptors) Yes (69.8% yield) Not reported
Key Functional Groups Enamide, pyridin-4-yl, pyrazole Pyrazol-3-one, nitro, acetyl Pyridin-3-yl, triazole, acetamide
  • Lipophilicity : The target’s 2-methylphenyl group may confer higher logP than ’s dichlorophenyl derivative, balancing solubility and membrane permeability .

Biological Activity

The compound (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H20N4
  • CAS Number : 152460-10-1

The compound features a prop-2-enamide backbone, with a 2-methylphenyl group and a pyridinyl-pyrazole moiety, which are known to influence its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone, which had 76% inhibition at 1 µM .

2. Antimicrobial Activity

Compounds containing the pyrazole ring have been tested for antimicrobial properties. In vitro studies revealed that certain pyrazole derivatives exhibited potent activity against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's structure likely contributes to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .

3. Anticancer Potential

The compound's structural components suggest potential anticancer activity. Some studies have reported that similar compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators. For example, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : The compound may inhibit the synthesis or action of pro-inflammatory cytokines.
  • Antimicrobial Action : It may interfere with bacterial cell wall synthesis or function as a competitive inhibitor of bacterial enzymes.
  • Induction of Apoptosis : The presence of the pyrazole ring may facilitate interactions with cellular pathways that lead to programmed cell death in cancerous cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyCompoundActivityFindings
Burguete et al. (2016)Pyrazole DerivativesAntimicrobialShowed significant activity against Bacillus subtilis and E. coli at 40 µg/mL .
Selvam et al. (2016)Monoamine Oxidase InhibitorsAnti-inflammatoryCompounds exhibited comparable effects to indomethacin in carrageenan-induced edema models .
Recent Review (2023)Various Pyrazole CompoundsAnticancerHighlighted potential for inducing apoptosis in cancer cell lines .

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